ethyl 4-chloro-3-methyl-5-[(E)-(prop-2-en-1-ylimino)methyl]-1-benzofuran-2-carboxylate
Description
This compound is a benzofuran derivative featuring a 1-benzofuran core substituted at positions 2, 3, 4, and 3. Key structural attributes include:
- Position 2: Ethyl carboxylate group.
- Position 3: Methyl substituent.
- Position 4: Chlorine atom.
- Position 5: (E)-configured prop-2-en-1-yliminomethyl group.
Its molecular formula is C₁₆H₁₅ClN₂O₃, with a calculated molecular weight of 318.76 g/mol and an estimated XLogP3 (lipophilicity) of 3.2–3.8, based on structural analogs .
Properties
IUPAC Name |
ethyl 4-chloro-3-methyl-5-(prop-2-enyliminomethyl)-1-benzofuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3/c1-4-8-18-9-11-6-7-12-13(14(11)17)10(3)15(21-12)16(19)20-5-2/h4,6-7,9H,1,5,8H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZUUDRPJBZAQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)C=CC(=C2Cl)C=NCC=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-chloro-3-methyl-5-[(E)-(prop-2-en-1-ylimino)methyl]-1-benzofuran-2-carboxylate typically involves multi-step reactions:
Step 1: Formation of the benzofuran ring through a cyclization reaction.
Step 2: Introduction of the chloro and methyl groups via halogenation and alkylation.
Step 3: Addition of the ethyl ester group through esterification.
Step 4: Functionalization with the (E)-(prop-2-en-1-ylimino)methyl group via a condensation reaction.
Industrial Production Methods
Industrially, this compound can be synthesized using automated reactors which ensure precise control over reaction conditions such as temperature, pressure, and pH. The process often involves high-purity reagents to achieve a high yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-3-methyl-5-[(E)-(prop-2-en-1-ylimino)methyl]-1-benzofuran-2-carboxylate undergoes various chemical reactions:
Oxidation: This compound can be oxidized to introduce new functional groups or alter its oxidation state.
Reduction: Reduction reactions can lead to the removal of specific functional groups, resulting in a different set of chemical properties.
Substitution: Both nucleophilic and electrophilic substitution reactions are common, allowing for the replacement of existing groups with new ones.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate, chromium trioxide.
Reduction Reagents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium hydroxide for nucleophilic substitution, aluminum chloride for electrophilic substitution.
Major Products
Oxidation Products: Aldehydes, ketones.
Reduction Products: Alkanes, amines.
Substitution Products: Various substituted benzofurans.
Scientific Research Applications
Ethyl 4-chloro-3-methyl-5-[(E)-(prop-2-en-1-ylimino)methyl]-1-benzofuran-2-carboxylate has several applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Potentially used in the development of new pharmaceuticals due to its unique structure.
Industry: Employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The effects of ethyl 4-chloro-3-methyl-5-[(E)-(prop-2-en-1-ylimino)methyl]-1-benzofuran-2-carboxylate are often related to its interaction with molecular targets:
Molecular Targets: Enzymes, receptors.
Pathways Involved: Can influence metabolic pathways by modulating enzyme activity or receptor binding, leading to altered cellular processes.
Comparison with Similar Compounds
Ethyl 6-Bromo-2-Methyl-5-[(E)-3-Phenylprop-2-Enoxy]-1-Benzofuran-3-Carboxylate (CAS 308295-64-9)
Key Differences :
Structural Implications :
- The bromo and phenyl groups in the analog increase molecular weight and lipophilicity (XLogP3 = 5.7), making it more hydrophobic than the target compound.
- The chlorine in the target compound may confer milder steric effects than the bromine in the analog, influencing reactivity in substitution reactions .
Chromene Derivatives (Compounds 1E and 1L from )
- Functional Groups: Amino (-NH₂), hydroxy (-OH), and cyano (-CN) groups in chromenes contrast with the carboxylate and imine groups in the target compound.
- However, their applications likely diverge due to core structure differences .
Lumping Strategy Considerations ()
The lumping strategy groups compounds with similar structures for modeling purposes. While the target and its benzofuran analog (CAS 308295-64-9) share a core framework, their divergent substituents (imine vs. ether, Br vs. Cl) may necessitate separate treatment in reaction modeling. For example:
- Reactivity: The imine group in the target could participate in Schiff base formation, whereas the enol ether in the analog may undergo hydrolysis or electrophilic addition.
Biological Activity
Ethyl 4-chloro-3-methyl-5-[(E)-(prop-2-en-1-ylimino)methyl]-1-benzofuran-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and structure-activity relationships (SAR) based on diverse research findings.
Chemical Structure and Properties
The compound features a benzofuran core with various substituents that may influence its biological activity. The presence of a chloro group and an imine linkage are notable features that can affect the compound's interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. The following table summarizes key findings related to its anticancer activity:
| Study | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| K562 (leukemia) | 5 | Inhibition of cell proliferation | |
| HL60 (leukemia) | 0.1 | Induction of apoptosis | |
| A549 (lung cancer) | 16.4 | Inactivation of AKT signaling pathway |
Case Studies
- In vitro Studies : this compound demonstrated significant cytotoxicity against various cancer cell lines, particularly K562 and HL60, with IC50 values indicating potent activity without affecting normal cells .
- Mechanistic Insights : The mechanism underlying the anticancer effects involves the disruption of critical signaling pathways, such as AKT, which is essential for cancer cell survival and proliferation. This suggests that compounds with similar structures may be developed as targeted therapies for specific cancers .
Antimicrobial Activity
The compound's biological profile also includes antimicrobial properties. Research has indicated that certain benzofuran derivatives exhibit notable antibacterial and antifungal activities.
Summary of Antimicrobial Effects
These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of benzofuran derivatives. Key observations include:
- Halogen Substitution : The position and type of halogen substituents significantly influence anticancer activity. For instance, compounds with chlorine at specific positions have shown enhanced cytotoxicity compared to their non-halogenated counterparts .
- Functional Groups : The presence of electron-withdrawing groups, such as chloro or nitro groups, can enhance the reactivity and binding affinity of the compound to target proteins involved in cancer progression .
- Imine Linkage : The imine functional group may facilitate interactions with biological macromolecules, potentially leading to increased efficacy against cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
